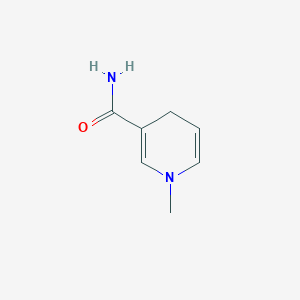

N-methyl-1,4-dihydronicotinamide

Description

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-4H-pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-9-4-2-3-6(5-9)7(8)10/h2,4-5H,3H2,1H3,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOERLBZJYLYWEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CCC(=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00170318 | |

| Record name | N-Methyl-1,4-dihydronicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00170318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17750-23-1 | |

| Record name | N-Methyl-1,4-dihydronicotinamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017750231 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methyl-1,4-dihydronicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00170318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-Methyl-1,4-Dihydronicotinamide (MNADH): A Technical Guide to its Discovery, Properties, and Application as an NADH Analog

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methyl-1,4-dihydronicotinamide (MNADH) has emerged as a important tool in the study of cellular redox processes. As a stable and synthetically accessible analog of reduced nicotinamide adenine dinucleotide (NADH), MNADH provides a simplified model to investigate the fundamental mechanisms of hydride transfer and radical scavenging, which are central to the biological activity of NADH. This technical guide provides an in-depth overview of the historical context of MNADH's development, its key physicochemical and biochemical properties, detailed experimental protocols for its synthesis and analysis, and its application in elucidating biological pathways and as a modulator of enzyme activity.

Introduction: The Need for Simplified NADH Models

Nicotinamide adenine dinucleotide (NAD) and its reduced form, NADH, are indispensable coenzymes in a vast array of metabolic and signaling pathways. The NAD+/NADH redox couple plays a central role in cellular respiration, energy metabolism, and as a substrate for various enzymes, including sirtuins and poly(ADP-ribose) polymerases. The discovery of NAD+ in 1906 by Arthur Harden and William John Young opened the door to understanding cellular fermentation and respiration. The subsequent elucidation of its structure and function, notably by researchers like Paul Karrer who investigated nicotinamide and related vitamins, laid the groundwork for modern biochemistry.[1][2][3][4]

The complexity of the NADH molecule, with its dinucleotide structure, often complicates the direct study of the nicotinamide headgroup's intrinsic reactivity. This led to the development of simpler "NADH model compounds" or "NADH analogs" that retain the core 1,4-dihydropyridine structure responsible for hydride transfer. N-methyl-1,4-dihydronicotinamide (MNADH) is one of the most fundamental and widely used of these analogs, isolating the reactive dihydronicotinamide moiety.[5] This allows for the precise investigation of its electron and hydride transfer capabilities without the steric and electronic influence of the rest of the NADH scaffold.

Physicochemical and Biochemical Properties of MNADH

MNADH is a crystalline solid with well-defined physical and chemical properties that make it a suitable model for biochemical studies. Its solubility in various solvents allows for its use in a range of experimental settings.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₀N₂O | [6][7] |

| Molecular Weight | 138.17 g/mol | [6][7] |

| CAS Number | 17750-23-1 | [6][7] |

| Appearance | Crystalline solid | [6] |

| Solubility | DMF: 15 mg/mlDMSO: 15 mg/mlEthanol: 2.5 mg/mlPBS (pH 7.2): 10 mg/ml | [6] |

| UV Absorption (λmax) | 356 nm | [6] |

| Storage Temperature | -80°C | [6] |

| Stability | ≥ 2 years at -80°C | [6] |

Radical Scavenging Activity and Mechanism

A key function of NADH is its role as an antioxidant, protecting cells from the damaging effects of reactive oxygen species (ROS). MNADH serves as an excellent model to study these radical scavenging properties. Theoretical and kinetic studies have demonstrated its high efficacy against hydroxyl (HO•) and hydroperoxyl (HOO•) radicals.[5][8]

| Radical Species | Rate Constant (k) in Water (M⁻¹s⁻¹) | Mechanism(s) | Reference(s) |

| HO• | Diffusion-limited | Formal Hydrogen Transfer (FHT), Radical Adduct Formation (RAF), Single Electron Transfer (SET) | [5] |

| HOO• | 3.84 × 10⁵ | Hydrogen abstraction from the C4-H bond | [5][8] |

The reaction with the highly reactive hydroxyl radical proceeds at a diffusion-limited rate through multiple pathways.[5] In contrast, the scavenging of the more physiologically relevant hydroperoxyl radical is characterized by a thermodynamically and kinetically favored hydrogen abstraction from the C4 position of the dihydropyridine ring.[5]

Caption: Reaction pathways of MNADH with reactive oxygen species.

Modulation of Enzyme Activity

Beyond its role in redox reactions, MNADH has been shown to modulate the activity of certain enzymes. A notable example is its allosteric inhibition of human serine racemase (hSR), an enzyme involved in neurotransmission.

| Enzyme | IC₅₀ | Mechanism of Action | Reference(s) |

| Human Serine Racemase (hSR) | 177 µM | Binding to an allosteric and hydrophobic site on the enzyme. | [5][6] |

This inhibitory effect is primarily attributed to the N-substituted 1,4-dihydronicotinamide ring, highlighting the potential for designing specific enzyme modulators based on this scaffold.[5] The binding of MNADH interferes with the allosteric activation of hSR by ATP.[5]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Paul Karrer - Wikipedia [en.wikipedia.org]

- 3. Paul Karrer | Nobel Prize, organic chemistry, X-ray crystallography | Britannica [britannica.com]

- 4. Paul Karrer (1889 – 1971)- Pioneering research on the structure of vitamins [chemindigest.com]

- 5. 1-Methyl-1,4-dihydronicotinamide|Nicotinamide Derivative [benchchem.com]

- 6. caymanchem.com [caymanchem.com]

- 7. scbt.com [scbt.com]

- 8. The radical scavenging activity of 1-methyl-1,4-dihydronicotinamide: theoretical insights into the mechanism, kinetics and solvent effects - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07184K [pubs.rsc.org]

N-Methyl-1,4-dihydronicotinamide: A Technical Guide to its Chemical Structure, Physicochemical Properties, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methyl-1,4-dihydronicotinamide (MNAH) is a synthetic derivative of the nicotinamide moiety of the vital coenzyme NADH. Its structural similarity to the active portion of NADH makes it a valuable tool for studying redox biology, particularly as a stable and potent radical scavenger. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key biological interactions of MNAH. Detailed experimental protocols for its synthesis and characterization are presented, alongside visualizations of its known signaling pathways. This document is intended to serve as a foundational resource for researchers in medicinal chemistry, pharmacology, and drug development who are interested in the therapeutic potential and mechanistic understanding of this NADH analogue.

Chemical Structure and Identification

N-methyl-1,4-dihydronicotinamide is a substituted dihydropyridine. The core structure consists of a pyridine ring that is partially reduced at the 1 and 4 positions, with a methyl group substituting the nitrogen atom at position 1 and a carboxamide group at position 3.

| Identifier | Value |

| IUPAC Name | 1-methyl-1,4-dihydropyridine-3-carboxamide[1] |

| CAS Number | 17750-23-1[1] |

| Molecular Formula | C₇H₁₀N₂O[1] |

| Molecular Weight | 138.17 g/mol [1] |

| SMILES | CN1C=C(C=C1)C(=O)N |

| InChI | InChI=1S/C7H10N2O/c1-9-4-2-3-6(5-9)7(8)10/h2,4-5H,3H2,1H3,(H2,8,10)[1] |

| InChIKey | HOERLBZJYLYWEY-UHFFFAOYSA-N[1] |

Physicochemical Properties

MNAH is a crystalline solid with defined solubility and spectral characteristics. These properties are crucial for its handling, formulation, and analysis in research and development settings.

| Property | Value | Reference |

| Physical State | Crystalline solid | [2] |

| pKa | -1.45 (calculated for N1-H) | [3] |

| Solubility | ||

| DMF | 15 mg/mL | [2] |

| DMSO | 15 mg/mL | [2] |

| Ethanol | 2.5 mg/mL | [2] |

| PBS (pH 7.2) | 10 mg/mL | [2] |

| UV/Vis Maximum (λmax) | 356 nm | [2] |

| Storage Temperature | -20°C to -80°C | |

| Stability | Stable for at least 2 years when stored properly | [2] |

Experimental Protocols

Synthesis of N-methyl-1,4-dihydronicotinamide

Principle: The synthesis of N-methyl-1,4-dihydronicotinamide can be achieved by the reduction of N-methylnicotinamide iodide. A common and effective reducing agent for this transformation is sodium dithionite (Na₂S₂O₄). The reaction proceeds via the transfer of a hydride ion to the pyridinium ring, yielding the 1,4-dihydropyridine product.

Materials:

-

N-methylnicotinamide iodide

-

Sodium dithionite (Na₂S₂O₄)

-

Sodium bicarbonate (NaHCO₃)

-

Deoxygenated water

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas supply

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve N-methylnicotinamide iodide in deoxygenated water to a concentration of approximately 0.1 M.

-

Add an excess of sodium bicarbonate to the solution to maintain a basic pH.

-

Under a gentle stream of inert gas (argon or nitrogen), add a freshly prepared aqueous solution of sodium dithionite (approximately 1.5 to 2.0 molar equivalents) dropwise to the stirred solution of N-methylnicotinamide iodide at room temperature.

-

Continue stirring the reaction mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by the disappearance of the yellow color of the pyridinium salt and by thin-layer chromatography (TLC).

-

Upon completion of the reaction, extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Combine the organic extracts and wash with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by recrystallization from a suitable solvent system, such as methanol/ether, to yield N-methyl-1,4-dihydronicotinamide as a crystalline solid.

Characterization of N-methyl-1,4-dihydronicotinamide

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is a key tool for confirming the structure of the dihydropyridine ring. Characteristic signals are expected for the protons at the C2, C4, C5, and C6 positions, as well as the methyl and amide protons.

-

¹³C NMR: The carbon NMR spectrum will show distinct resonances for the carbons of the dihydropyridine ring, the methyl group, and the carbonyl carbon of the amide.[1]

Mass Spectrometry (MS):

-

Electrospray ionization (ESI) or other soft ionization techniques can be used to determine the molecular weight of the compound. The expected molecular ion peak [M+H]⁺ would be at m/z 139.0866.

Biological Interactions and Signaling Pathways

Allosteric Modulation of Human Serine Racemase

N-methyl-1,4-dihydronicotinamide has been identified as an allosteric modulator of human serine racemase (hSR).[4] hSR is the enzyme responsible for the synthesis of D-serine, a crucial co-agonist of the N-methyl-D-aspartate (NMDA) receptor in the central nervous system. By binding to an allosteric site on hSR, MNAH can influence the enzyme's activity, thereby modulating the levels of D-serine and affecting NMDA receptor signaling.[4][5] This interaction presents a potential therapeutic avenue for neurological disorders associated with dysregulated NMDA receptor function.

Reactive Oxygen Species (ROS) Scavenging

As an NADH analogue, MNAH is a potent reducing agent and can act as a scavenger of reactive oxygen species (ROS).[3][6] It can directly donate a hydride ion (H⁻) to neutralize ROS such as hydrogen peroxide (H₂O₂) and superoxide radicals (O₂⁻), thereby mitigating oxidative stress. This antioxidant activity is a key feature of its potential therapeutic applications in conditions associated with oxidative damage.

Conclusion

N-methyl-1,4-dihydronicotinamide is a versatile molecule with significant potential in biomedical research. Its well-defined chemical structure and physicochemical properties, coupled with its potent radical scavenging activity and ability to allosterically modulate key enzymes like human serine racemase, make it a valuable tool for investigating redox signaling and developing novel therapeutic strategies. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to explore the multifaceted nature of this intriguing NADH analogue. Further investigation into its biological effects and mechanisms of action is warranted to fully unlock its therapeutic potential.

References

- 1. N-methyl-1,4-dihydronicotinamide | C7H10N2O | CID 192942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. The radical scavenging activity of 1-methyl-1,4-dihydronicotinamide: theoretical insights into the mechanism, kinetics and solvent effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Human serine racemase is allosterically modulated by NADH and reduced nicotinamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Serine racemase interaction with N-methyl-D-aspartate receptors antagonist reveals potential alternative target of chronic pain treatment: Molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The radical scavenging activity of 1-methyl-1,4-dihydronicotinamide: theoretical insights into the mechanism, kinetics and solvent effects - RSC Advances (RSC Publishing) [pubs.rsc.org]

The Role of N-methyl-1,4-dihydronicotinamide in Mimicking NADH in Biological Systems: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinamide adenine dinucleotide (NADH) is a fundamental coenzyme in all living cells, playing a pivotal role as a primary electron carrier in a vast array of redox reactions essential for metabolism and energy production.[1] Its reduced form, NADH, serves as a potent hydride donor, while its oxidized form, NAD+, acts as an electron acceptor. Due to its complex structure and inherent instability, researchers often turn to simpler, more stable analogues to probe the mechanisms of NADH-dependent processes. Among these, N-methyl-1,4-dihydronicotinamide (MNA), also referred to as MNAH, has emerged as a valuable biomimetic of NADH.[1][2]

MNA effectively isolates the core reactive moiety of NADH, the 1,4-dihydropyridine ring, allowing for the detailed investigation of hydride transfer mechanisms and antioxidant properties without the confounding influence of the larger adenosine diphosphate ribose portion of the NADH molecule.[2] This technical guide provides a comprehensive overview of the synthesis, properties, and applications of MNA as an NADH mimic in biological systems, with a focus on its use in enzymatic assays, as a radical scavenger, and in the modulation of cellular signaling pathways.

Chemical Properties and Synthesis

N-methyl-1,4-dihydronicotinamide (MNA) is a derivative of nicotinamide with the chemical formula C₇H₁₀N₂O and a molecular weight of 138.17 g/mol .[2]

Synthesis of N-methyl-1,4-dihydronicotinamide (MNA)

A common and effective method for the synthesis of MNA involves the reduction of a corresponding N-methylpyridinium salt. A widely used reducing agent for this transformation is sodium dithionite (Na₂S₂O₄).

Experimental Protocol: Synthesis of MNA via Reduction of N-methylnicotinamide iodide

Materials:

-

N-methylnicotinamide iodide

-

Sodium dithionite (Na₂S₂O₄)

-

Sodium bicarbonate (NaHCO₃)

-

Deoxygenated water

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve N-methylnicotinamide iodide in deoxygenated water to create a solution.

-

To this solution, add a solution of sodium bicarbonate in deoxygenated water.

-

While stirring vigorously under an inert atmosphere (argon or nitrogen), add a freshly prepared aqueous solution of sodium dithionite dropwise. The reaction mixture will typically change color, indicating the formation of the dihydropyridine ring.

-

Continue stirring at room temperature for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, extract the aqueous mixture multiple times with dichloromethane.

-

Combine the organic extracts and wash them with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the solution to remove the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude N-methyl-1,4-dihydronicotinamide product.

-

The crude product can be further purified by recrystallization or column chromatography.

Characterization: The structure and purity of the synthesized MNA should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The PubChem database provides reference spectral data for N-methyl-1,4-dihydronicotinamide (CID 192942).[3]

MNA as a Hydride Donor and Radical Scavenger

The primary mechanism by which MNA mimics NADH is through its ability to donate a hydride ion (H⁻) from the C4 position of its dihydropyridine ring.[1] This property makes it a potent reducing agent and an effective scavenger of reactive oxygen species (ROS).

Quantitative Data on Radical Scavenging Activity

Theoretical and experimental studies have quantified the radical scavenging activity of MNA against various ROS, demonstrating its efficacy as an antioxidant. The tables below summarize key kinetic data from these studies.

| Radical Species | Medium | Overall Rate Constant (k_overall) (M⁻¹ s⁻¹) | Reference |

| Hydroxyl Radical (HO•) | Lipid | 1.69 x 10¹⁰ | [1] |

| Hydroxyl Radical (HO•) | Aqueous | 2.77 x 10¹⁰ | [1] |

| Hydroperoxyl Radical (HOO•) | Lipid | 2.00 x 10⁴ | [4] |

| Hydroperoxyl Radical (HOO•) | Aqueous | 2.44 x 10⁶ | [4] |

Comparison with NADH and Other Antioxidants

| Compound | Radical Species | Medium | Overall Rate Constant (k_overall) (M⁻¹ s⁻¹) | Reference |

| MNA | HOO• | Aqueous (pH 5.6) | 3.84 x 10⁵ (calculated) | [4] |

| NADH | HOO• | Aqueous | (1.8 ± 0.2) x 10⁵ (experimental) | [4] |

| trans-Resveratrol | HOO• | Nonpolar | MNA is a better scavenger | [1] |

| Ascorbic Acid | HOO• | Nonpolar | MNA is a better scavenger | [1] |

| Trolox | HOO• | Aqueous | MNA is a better scavenger | [1] |

Experimental Protocols for Assessing Antioxidant Activity

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, resulting in a color change from violet to yellow.

Materials:

-

DPPH solution in methanol (e.g., 0.1 mM)

-

MNA dissolved in a suitable solvent (e.g., methanol or ethanol)

-

Ascorbic acid or Trolox as a positive control

-

Methanol

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a series of dilutions of MNA and the positive control in methanol.

-

To each well of a 96-well plate, add a specific volume of the sample or control solution.

-

Add the DPPH solution to each well to initiate the reaction.

-

Include a blank control containing only methanol and the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance of each well at a wavelength of 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [ (Abs_control - Abs_sample) / Abs_control ] x 100

-

Determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) by plotting the percentage of scavenging against the concentration of MNA.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore.

Materials:

-

ABTS solution (e.g., 7 mM in water)

-

Potassium persulfate solution (e.g., 2.45 mM in water)

-

MNA dissolved in a suitable solvent

-

Ascorbic acid or Trolox as a positive control

-

Phosphate buffered saline (PBS) or ethanol

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare the ABTS•⁺ stock solution by mixing equal volumes of the ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS•⁺ stock solution with PBS or ethanol to an absorbance of approximately 0.70 at 734 nm.

-

Prepare a series of dilutions of MNA and the positive control.

-

Add a small volume of the sample or control solution to each well of a 96-well plate.

-

Add the diluted ABTS•⁺ solution to each well.

-

Incubate the plate at room temperature for a specific time (e.g., 6 minutes).

-

Measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition and the IC₅₀ value as described for the DPPH assay.

MNA in the Study of Enzymatic Reactions and Signaling Pathways

MNA's ability to mimic NADH makes it an invaluable tool for studying the kinetics and mechanisms of NADH-dependent enzymes and for dissecting cellular signaling pathways.

Allosteric Inhibition of Human Serine Racemase (hSR)

Human serine racemase (hSR) is the enzyme responsible for synthesizing D-serine, an essential co-agonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a critical role in synaptic plasticity and neurotransmission. Studies have shown that NADH and its analogues, including MNA, can allosterically inhibit hSR.

Quantitative Data on hSR Inhibition

| Inhibitor | IC₅₀ (µM) | Maximum Inhibition (%) | Type of Inhibition |

| NADH | 246 ± 63 | 36% | Partial |

| MNA (MNA-red) | 177 ± 63 | 25% | Partial |

| NMN (reduced) | 51 ± 15 | 47% | Partial Mixed-Type |

Experimental Protocol: hSR Inhibition Assay

The activity of hSR can be measured using a coupled enzyme assay that detects the production of pyruvate from the β-elimination of L-serine. The pyruvate is then reduced to lactate by lactate dehydrogenase (LDH), a reaction that consumes NADH, which can be monitored spectrophotometrically.

Materials:

-

Purified human serine racemase (hSR)

-

L-serine

-

ATP

-

Magnesium chloride (MgCl₂)

-

Lactate dehydrogenase (LDH)

-

NADH

-

MNA (or other inhibitors)

-

Triethanolamine (TEA) buffer (pH 8.0)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing TEA buffer, L-serine, ATP, and MgCl₂.

-

Add varying concentrations of the inhibitor (MNA) to the reaction mixture.

-

Initiate the reaction by adding hSR.

-

Incubate the reaction at a constant temperature (e.g., 37°C).

-

At specific time points, stop the hSR reaction (e.g., by heat inactivation).

-

To the reaction mixture, add LDH and NADH.

-

Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD⁺ as pyruvate is converted to lactate.

-

The initial rate of the reaction is proportional to the amount of pyruvate produced by hSR.

-

Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value.

Signaling Pathway: Allosteric Regulation of hSR and its Impact on NMDA Receptor Co-agonism

MNA, by mimicking NADH, can allosterically inhibit hSR. This inhibition reduces the production of D-serine, which in turn can modulate the activity of NMDA receptors in the central nervous system. This pathway highlights a potential mechanism for regulating neuronal excitability.

Caption: Allosteric modulation of hSR by MNA and its downstream effects.

Experimental Workflow: Investigating MNA's Effect on Cellular Redox State

MNA can be used in cellular assays to mimic an increased NADH/NAD⁺ ratio and study its effects on cellular processes such as mitochondrial respiration and glycolysis.

Caption: Workflow for studying the impact of MNA on cellular redox processes.

Conclusion

N-methyl-1,4-dihydronicotinamide is a powerful and versatile tool for researchers in the fields of biochemistry, pharmacology, and drug development. Its ability to effectively mimic the hydride-donating and antioxidant properties of NADH in a more stable and simplified form allows for the detailed investigation of a wide range of biological processes. From elucidating the allosteric regulation of enzymes like human serine racemase to probing the intricacies of cellular redox signaling, MNA provides a valuable means to advance our understanding of NADH-dependent pathways in both health and disease. The experimental protocols and data presented in this guide offer a solid foundation for the application of MNA in future research endeavors.

References

- 1. The radical scavenging activity of 1-methyl-1,4-dihydronicotinamide: theoretical insights into the mechanism, kinetics and solvent effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1-Methyl-1,4-dihydronicotinamide|Nicotinamide Derivative [benchchem.com]

- 3. N-methyl-1,4-dihydronicotinamide | C7H10N2O | CID 192942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Properties of N-methyl-1,4-dihydronicotinamide for Experimental Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methyl-1,4-dihydronicotinamide (MNAH), a methylated derivative of the dihydropyridine ring of nicotinamide adenine dinucleotide (NADH), serves as a crucial biomimetic model for studying the redox biology of its parent coenzyme. Its simplified structure allows for the focused investigation of hydride transfer mechanisms and antioxidant capabilities inherent to the dihydronicotinamide moiety, which are central to a vast array of metabolic and signaling pathways. This technical guide provides an in-depth overview of the spectroscopic properties of MNAH, namely its UV-Vis absorption and fluorescence characteristics, and outlines a detailed protocol for its application in experimental assays.

Spectroscopic Properties of N-methyl-1,4-dihydronicotinamide

The spectroscopic signature of MNAH is fundamental to its use in quantitative biochemical and cellular assays. The key properties are summarized below.

UV-Vis Absorption

MNAH exhibits a characteristic absorption spectrum in the ultraviolet (UV) region, which is directly attributable to the dihydropyridine ring system. The loss of this absorbance upon oxidation to the pyridinium cation (MNA⁺) is the principle behind many spectrophotometric assays.

| Parameter | Value | Solvent/Conditions |

| λmax (Maximum Absorption Wavelength) | ~356 nm | PBS (pH 7.2) |

| Molar Extinction Coefficient (ε) | Not reported in the reviewed literature |

Fluorescence Properties

Similar to NADH, MNAH is fluorescent, a property that can be exploited for more sensitive assays. The fluorescence is quenched upon oxidation.

| Parameter | Value (Approximated from NADH) | Solvent/Conditions |

| Excitation Wavelength (λex) | ~340 nm | Aqueous Buffer |

| Emission Wavelength (λem) | ~460 nm | Aqueous Buffer |

| Fluorescence Quantum Yield (ΦF) | ~0.02 (2%) | Aqueous Solution |

Note: The fluorescence properties of dihydronicotinamides are highly sensitive to the local environment, including solvent polarity and binding to macromolecules. The values presented are for the parent compound NADH in an aqueous solution and should be considered as an approximation for MNAH. Experimental determination of the specific fluorescence parameters for MNAH under the desired assay conditions is strongly advised.

Experimental Assays Utilizing Spectroscopic Properties of MNAH

The ability to monitor the oxidation of MNAH through changes in its UV-Vis absorbance or fluorescence makes it an excellent tool for studying redox reactions. A common application is in antioxidant assays, where the capacity of a test compound to scavenge free radicals is measured by its ability to prevent the oxidation of MNAH.

Antioxidant Capacity Assessment using the DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used method to determine the radical scavenging activity of various compounds. In this assay, the stable DPPH radical, which has a deep purple color and a strong absorbance at approximately 517 nm, is reduced by an antioxidant to the yellow-colored diphenylpicrylhydrazine. The rate of this color change is proportional to the antioxidant capacity of the test compound. MNAH can be used as a model reductant to assess the efficacy of potential antioxidants.

Caption: Workflow for the DPPH radical scavenging assay using MNAH.

1. Materials and Reagents:

-

N-methyl-1,4-dihydronicotinamide (MNAH)

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol or Ethanol (spectrophotometric grade)

-

Test compound (potential antioxidant)

-

Positive control (e.g., Trolox, Ascorbic Acid)

-

96-well microplate or quartz cuvettes

-

Microplate reader or UV-Vis spectrophotometer

2. Preparation of Solutions:

-

DPPH Stock Solution (0.2 mM): Dissolve an appropriate amount of DPPH in methanol or ethanol. Store in a dark container at 4°C.

-

DPPH Working Solution (0.1 mM): Dilute the DPPH stock solution with methanol or ethanol to a final concentration of 0.1 mM. The absorbance of this solution at 517 nm should be approximately 1.0.[1]

-

MNAH Stock Solution (e.g., 10 mM): Dissolve MNAH in a suitable buffer (e.g., PBS pH 7.2) or the same solvent as the DPPH solution.

-

Test Compound and Positive Control Solutions: Prepare a series of dilutions of the test compound and the positive control in the appropriate solvent.

3. Assay Procedure (96-well plate format):

-

Add 20 µL of the various dilutions of the test compound or positive control to the wells of the microplate.[2][3]

-

Add a defined volume of MNAH solution to each well.

-

To initiate the reaction, add the DPPH working solution to each well to a final volume of 200 µL.[3]

-

Include the following controls:

-

Blank: Solvent only.

-

Negative Control: MNAH and DPPH solution without the test compound.

-

-

Mix the contents of the wells thoroughly.

-

Incubate the plate in the dark at room temperature for 30 minutes.[1]

-

Measure the absorbance of each well at 517 nm using a microplate reader.[3]

4. Data Analysis:

-

Calculate the percentage of DPPH radical scavenging activity (% Inhibition) for each concentration of the test compound using the following formula:

% Inhibition = [ (Acontrol - Asample) / Acontrol ] * 100

Where:

-

Acontrol is the absorbance of the negative control.

-

Asample is the absorbance of the well containing the test compound.

-

-

Plot the % Inhibition against the concentration of the test compound.

-

Determine the IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates a higher antioxidant capacity.

Signaling and Reaction Pathway

The core of the DPPH assay is a redox reaction where MNAH acts as a reducing agent (antioxidant) and DPPH is the oxidant (radical). The test compound's antioxidant activity is determined by its ability to compete with MNAH in reducing DPPH or to protect MNAH from other oxidative pressures.

Caption: Redox reactions in the DPPH assay with MNAH and a test antioxidant.

This guide provides a foundational understanding of the spectroscopic properties of N-methyl-1,4-dihydronicotinamide and its application in a common antioxidant assay. For rigorous quantitative studies, it is imperative that researchers experimentally validate the spectroscopic parameters under their specific experimental conditions.

References

Key differences between N-methyl-1,4-dihydronicotinamide and other NADH analogs like N-benzyl-1,4-dihydronicotinamide.

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinamide adenine dinucleotide (NAD) and its reduced form, NADH, are fundamental coenzymes in a vast array of metabolic and cellular signaling pathways.[1] The development and characterization of synthetic NADH analogs are crucial for elucidating the mechanisms of redox reactions, developing novel therapeutic agents, and constructing biocatalytic systems. Among the various analogs, N-substituted-1,4-dihydronicotinamides serve as simplified models that mimic the hydride transfer capabilities of NADH.[2][3]

This technical guide provides a detailed comparative analysis of two commonly employed NADH analogs: N-methyl-1,4-dihydronicotinamide (MNAH) and N-benzyl-1,4-dihydronicotinamide (BNAH). We will explore their key differences in chemical structure, redox properties, stability, and reaction kinetics, with a focus on their roles as hydride donors and radical scavengers. This guide also includes detailed experimental protocols for their synthesis and characterization, alongside visualizations of relevant mechanisms and workflows.

Core Physicochemical and Kinetic Properties

The primary functional difference between MNAH and BNAH lies in the substituent at the N1 position of the dihydropyridine ring: a methyl group in MNAH and a benzyl group in BNAH. This seemingly minor structural variation can influence the electronic properties, steric hindrance, and overall reactivity of the molecule.

Redox Potential

The redox potential of an NADH analog is a critical parameter that quantifies its thermodynamic ability to act as a reducing agent. While direct comparative studies of the formal redox potentials of MNAH and BNAH under identical conditions are limited in the literature, studies on BNAH and its derivatives have been conducted. The redox potential of BNAH has been examined in acetonitrile, and its reactivity is correlated with the redox potential of the substrate in hydride transfer reactions.[4] It is generally understood that the substituent at the N1 position can influence the electron-donating ability of the dihydropyridine ring, thereby affecting the redox potential.

Reaction Kinetics

The kinetic performance of MNAH and BNAH as hydride donors and radical scavengers is a key area of investigation.

Hydride Transfer: BNAH has been extensively studied as a hydride donor in various chemical reactions.[5][6] Its nucleophilicity has been quantified, providing a basis for comparing its hydride donor strength to other analogs.[7]

Radical Scavenging: MNAH has been shown to be a potent radical scavenger.[2] Theoretical and kinetic studies have revealed its high efficiency against both hydroxyl (HO•) and hydroperoxyl (HOO•) radicals. The reaction with the highly reactive hydroxyl radical proceeds at diffusion-limited rates through multiple pathways.[2] In contrast, its reaction with the more physiologically relevant hydroperoxyl radical is characterized by a kinetically favored hydrogen abstraction from the C4-H bond.[2][8]

The following table summarizes the available quantitative data for MNAH and BNAH. It is important to note that the experimental conditions for these measurements may vary, making direct comparisons challenging.

| Parameter | N-methyl-1,4-dihydronicotinamide (MNAH) | N-benzyl-1,4-dihydronicotinamide (BNAH) |

| Molecular Formula | C₇H₁₀N₂O[9] | C₁₃H₁₄N₂O[10] |

| Molecular Weight | 138.17 g/mol [9] | 214.26 g/mol [10] |

| Radical Scavenging Rate Constant (k) | vs. HOO• (in water, pH 5.6): 3.84 x 10⁵ M⁻¹s⁻¹[8] | Not available |

| vs. HO• (in water): 2.77 x 10¹⁰ M⁻¹s⁻¹[11] | Not available | |

| vs. HOO• (in lipid environment): 2.00 x 10⁴ M⁻¹s⁻¹[8] | Not available | |

| Stability | Stable for ≥ 2 years at -80°C | Sensitive to air oxidation |

Synthesis and Experimental Protocols

Synthesis of N-methyl-1,4-dihydronicotinamide (MNAH)

A microwave-assisted green synthesis approach has been developed for functionalized N-methyl-1,4-dihydropyridines.[12] A more traditional laboratory synthesis is outlined below.

Reaction Scheme: N-methylnicotinamide iodide is reduced using sodium dithionite to yield MNAH.

Experimental Protocol:

-

Preparation of N-methylnicotinamide iodide: Dissolve nicotinamide in a suitable solvent such as dimethylformamide (DMF). Add methyl iodide and stir the mixture at room temperature until the reaction is complete (monitored by TLC). The product, N-methylnicotinamide iodide, will precipitate and can be collected by filtration.

-

Reduction to MNAH:

-

Dissolve N-methylnicotinamide iodide in deoxygenated water.

-

Add a solution of sodium bicarbonate to make the solution basic.

-

Under an inert atmosphere (e.g., nitrogen or argon), add a freshly prepared aqueous solution of sodium dithionite dropwise with vigorous stirring.

-

The reaction mixture will typically turn yellow, indicating the formation of the dihydropyridine ring.

-

After the reaction is complete, extract the product with an organic solvent such as dichloromethane.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain crude MNAH.

-

-

Purification: The crude product can be purified by recrystallization or column chromatography.

Synthesis of N-benzyl-1,4-dihydronicotinamide (BNAH)

The synthesis of BNAH follows a similar two-step process involving the benzylation of nicotinamide followed by reduction.[13]

Reaction Scheme: Nicotinamide is first reacted with benzyl chloride to form N-benzylnicotinamide chloride, which is then reduced with sodium dithionite to BNAH.

Experimental Protocol:

-

Preparation of N-benzylnicotinamide chloride:

-

Dissolve nicotinamide in a suitable solvent like DMF.

-

Add benzyl chloride and heat the mixture (e.g., to 60-80 °C).

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, cool the mixture and precipitate the product by adding a non-polar solvent like diethyl ether.

-

Collect the N-benzylnicotinamide chloride precipitate by filtration.

-

-

Reduction to BNAH:

-

Dissolve the N-benzylnicotinamide chloride in deoxygenated water.

-

Add sodium bicarbonate to the solution.

-

Under an inert atmosphere, add a freshly prepared aqueous solution of sodium dithionite dropwise with vigorous stirring.

-

A yellow precipitate of BNAH should form.

-

Collect the precipitate by filtration, wash with deoxygenated water, and dry under vacuum.

-

Protocol for Cyclic Voltammetry

Cyclic voltammetry is a standard electrochemical technique to determine the redox potential of a compound.

Experimental Protocol:

-

Electrolyte Solution: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate) in an appropriate aprotic solvent (e.g., acetonitrile or DMF).

-

Analyte Solution: Dissolve the NADH analog (MNAH or BNAH) in the electrolyte solution to a final concentration of approximately 1 mM.

-

Electrochemical Cell: Use a three-electrode setup consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

Measurement:

-

Purge the analyte solution with an inert gas (e.g., argon) for at least 15 minutes to remove dissolved oxygen.

-

Perform the cyclic voltammetry scan over a potential range that encompasses the oxidation of the dihydronicotinamide.

-

Record the resulting voltammogram. The oxidation potential can be determined from the peak potential of the oxidation wave.

-

It is recommended to use an internal standard, such as ferrocene, for accurate potential referencing.

-

Protocol for Kinetic Measurements of Hydride Transfer

The kinetics of hydride transfer can be monitored using UV-Vis spectrophotometry by observing the change in absorbance of either the NADH analog or the substrate.

Experimental Protocol:

-

Reagent Preparation:

-

Prepare stock solutions of the NADH analog (MNAH or BNAH) and the hydride acceptor (e.g., a quinone derivative or a flavin) in a suitable buffer or solvent.

-

-

Spectrophotometric Measurement:

-

In a cuvette, mix the buffer/solvent and the hydride acceptor solution.

-

Place the cuvette in a temperature-controlled spectrophotometer and record the baseline absorbance at the wavelength corresponding to the maximum absorbance of the NADH analog (around 340-360 nm) or the product.

-

Initiate the reaction by adding a small volume of the NADH analog stock solution and mix quickly.

-

Monitor the decrease in absorbance of the NADH analog or the increase in absorbance of the product over time.

-

-

Data Analysis:

-

The initial rate of the reaction can be determined from the initial slope of the absorbance versus time plot.

-

By varying the concentrations of the reactants, the rate constants can be determined using appropriate kinetic models.

-

Role in Cellular Signaling

While the endogenous NAD+/NADH ratio is a critical regulator of numerous cellular signaling pathways involved in metabolism, DNA repair, and cell survival, there is currently no direct evidence to suggest that synthetic analogs like MNAH and BNAH are directly involved in specific cellular signaling cascades.[1][14] These molecules are primarily utilized as research tools to mimic the redox chemistry of NADH in biochemical and chemical systems.[2][13] Their ability to enter cells and influence the intracellular redox environment can have downstream effects, but they are not recognized as signaling molecules in the classical sense. Their value lies in their utility as probes to study hydride transfer mechanisms and as potential therapeutic agents that can modulate redox-dependent processes.

Visualizations

Hydride Transfer Mechanism

The following diagram illustrates the general mechanism of hydride transfer from an N-substituted-1,4-dihydronicotinamide to a generic substrate.

Caption: Generalized hydride transfer from an NADH analog to a substrate.

Experimental Workflow for Comparative Analysis

This diagram outlines a general workflow for the comparative analysis of MNAH and BNAH.

Caption: Workflow for comparing the properties of MNAH and BNAH.

Conclusion

N-methyl-1,4-dihydronicotinamide (MNAH) and N-benzyl-1,4-dihydronicotinamide (BNAH) are valuable tools in the study of redox chemistry. The primary difference between them, the N1-substituent, influences their steric and electronic properties, which in turn affects their reactivity as hydride donors and radical scavengers. While a direct quantitative comparison of their redox potentials and hydride transfer kinetics is hampered by a lack of comparative studies under identical conditions, the available data suggest that both are effective NADH mimics. MNAH has been particularly well-characterized as a potent radical scavenger. Further research involving direct comparative studies will be invaluable in refining our understanding of how the N1-substituent modulates the reactivity of these important NADH analogs, aiding in the design of more efficient catalysts and novel therapeutic agents.

References

- 1. Role of NAD+ in regulating cellular and metabolic signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1-Methyl-1,4-dihydronicotinamide|Nicotinamide Derivative [benchchem.com]

- 3. 1-Methyl-1,4-dihydronicotinamide [myskinrecipes.com]

- 4. Effects of magnesium(II) ion on hydride-transfer reactions from an NADH model compound to p-benzoquinone derivatives. The quantitative evaluation based on the reaction mechanism - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. Metal ion-catalyzed cycloaddition vs hydride transfer reactions of NADH analogues with p-benzoquinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Concerning 1e- transfer in reduction by dihydronicotinamide: reaction of oxidized flavin and flavin radical with N-benzyl-1,5-dihydronicotinamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quantification of the hydride donor abilities of NADH, NADPH, and BH3CN− in water - PMC [pmc.ncbi.nlm.nih.gov]

- 8. discovery.researcher.life [discovery.researcher.life]

- 9. N-methyl-1,4-dihydronicotinamide | C7H10N2O | CID 192942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Benzyldihydronicotinamide | C13H14N2O | CID 95276 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. The radical scavenging activity of 1-methyl-1,4-dihydronicotinamide: theoretical insights into the mechanism, kinetics and solvent effects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. N-Benzylnicotinamide and N-benzyl-1,4-dihydronicotinamide: useful models for NAD+ and NADH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cellular signaling perturbation by natural products - PMC [pmc.ncbi.nlm.nih.gov]

Commercial Availability and Synthetic Routes for N-methyl-1,4-dihydronicotinamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methyl-1,4-dihydronicotinamide (MNAH), a derivative of nicotinamide, serves as a crucial biomimetic of the NADH coenzyme. Its core 1,4-dihydropyridine structure allows for the investigation of hydride transfer and antioxidant capabilities inherent to the dihydronicotinamide moiety, making it a valuable tool in bioorganic chemistry and drug development. This guide provides a comprehensive overview of the commercial sources for MNAH and details established and modern synthetic routes for its preparation.

Commercial Sources

N-methyl-1,4-dihydronicotinamide is readily available from several commercial suppliers, catering to research and development needs. The following table summarizes key information from prominent vendors.

| Supplier | Product/Catalog Number | Purity | Available Quantities |

| MedChemExpress | HY-112935 | >98% | 5 mg, 10 mg, 25 mg, 50 mg, 100 mg |

| Cayman Chemical | 23226 | ≥90% | 5 mg, 10 mg, 25 mg, 50 mg |

| BenchChem | B015369 | Not Specified | Inquire for details |

| Santa Cruz Biotechnology | sc-212173 | Not Specified | 10 mg, 25 mg |

| Biomol | Cay23226 | >95% | 5 mg, 10 mg, 25 mg, 50 mg |

| Deton Corp | Not Specified | Not Specified | Inquire for details |

Synthesis of N-methyl-1,4-dihydronicotinamide

The synthesis of N-methyl-1,4-dihydronicotinamide primarily involves the reduction of an N-methylated nicotinamide salt, typically N-methylnicotinamide iodide or chloride. This can be achieved through various chemical and enzymatic methods.

Chemical Synthesis Routes

This is a widely used and effective method for the preparation of MNAH. The reaction involves the reduction of the pyridinium ring of N-methylnicotinamide iodide using sodium dithionite in a basic aqueous solution.

Experimental Protocol:

-

Preparation of Starting Material: N-methylnicotinamide iodide can be synthesized by reacting nicotinamide with methyl iodide.

-

Reduction Reaction:

-

Dissolve N-methylnicotinamide iodide in deoxygenated water.

-

Separately, prepare a solution of sodium dithionite and sodium bicarbonate in deoxygenated water.

-

Cool both solutions in an ice bath.

-

Slowly add the sodium dithionite solution to the N-methylnicotinamide iodide solution with continuous stirring under an inert atmosphere (e.g., nitrogen or argon).

-

The reaction progress can be monitored by the disappearance of the UV absorbance of the starting material.

-

-

Work-up and Purification:

-

Upon completion, the reaction mixture is typically extracted with an organic solvent such as dichloromethane.

-

The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/ether) to yield pure N-methyl-1,4-dihydronicotinamide as a yellow solid.

-

Workflow Diagram:

Caption: Synthesis of MNAH via Sodium Dithionite Reduction.

Sodium borohydride offers a milder alternative for the reduction of the N-methylnicotinamide salt.

Experimental Protocol:

-

Starting Material: N-methylnicotinamide chloride or iodide can be used.

-

Reduction Reaction:

-

Dissolve the N-methylnicotinamide salt in a suitable solvent, typically methanol or ethanol.

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride portion-wise to the stirred solution.

-

The reaction is typically allowed to warm to room temperature and stirred for several hours.

-

-

Work-up and Purification:

-

The solvent is removed under reduced pressure.

-

The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with brine, dried, and concentrated.

-

Purification is achieved through column chromatography on silica gel or by recrystallization.

-

Workflow Diagram:

Caption: Synthesis of MNAH via Sodium Borohydride Reduction.

Modern Synthetic Approaches

Enzymatic methods offer a green and highly selective alternative for the synthesis of MNAH. This approach typically utilizes oxidoreductase enzymes.

Conceptual Protocol:

-

Enzyme and Cofactor: An appropriate oxidoreductase enzyme is selected along with a suitable sacrificial electron donor (e.g., glucose and glucose dehydrogenase for NADH regeneration).

-

Reaction: The N-methylnicotinamide salt is incubated with the enzyme and the cofactor regeneration system in a buffered aqueous solution at a controlled pH and temperature.

-

Purification: The product is typically purified using chromatographic techniques to separate it from the enzyme and other reaction components.

Microwave-assisted organic synthesis can significantly reduce reaction times and improve yields. A modified Hantzsch dihydropyridine synthesis can be adapted for MNAH.

Conceptual Protocol:

-

Reactants: A suitable aldehyde, a β-ketoester, and a source of ammonia (e.g., ammonium acetate) along with a methylating agent are mixed in a microwave-compatible vessel.

-

Irradiation: The mixture is subjected to microwave irradiation for a short period.

-

Purification: The product is isolated and purified using standard techniques.

Conclusion

N-methyl-1,4-dihydronicotinamide is a commercially accessible and synthetically preparable molecule of significant interest in chemical biology and medicinal chemistry. The choice of a particular synthetic route will depend on factors such as the desired scale of production, available laboratory equipment, and considerations for green chemistry. The detailed protocols and workflows provided in this guide offer a solid foundation for researchers to obtain or synthesize MNAH for their specific research needs.

Methodological & Application

Application Note & Protocol: Measuring Enzyme Reaction Rates Using N-methyl-1,4-dihydronicotinamide (MNAH) in Stopped-Flow Kinetics

Audience: Researchers, scientists, and drug development professionals.

Introduction

Stopped-flow spectroscopy is a powerful technique for studying the kinetics of fast reactions in solution, with the ability to measure processes that occur on the millisecond timescale.[1][2][3] This method is particularly well-suited for elucidating the pre-steady-state kinetics of enzymatic reactions, providing insights into individual steps of the catalytic mechanism such as substrate binding, product release, and the identification of rate-limiting steps.[1] N-methyl-1,4-dihydronicotinamide (MNAH), a derivative of the active center of the nicotinamide coenzyme (NADH), serves as a potent reducing agent and can be utilized as a substrate or cofactor analog in various enzymatic assays.[4] This application note provides a detailed protocol for using MNAH in stopped-flow kinetic analysis to measure enzyme reaction rates, focusing on a hypothetical reductase enzyme.

The intrinsic spectroscopic properties of MNAH and its oxidized form, the N-methylnicotinamide cation (MNA⁺), allow for the direct monitoring of the reaction progress. MNAH typically exhibits a strong absorbance in the UV region (around 340-360 nm), which disappears upon oxidation to MNA⁺. This change in absorbance can be monitored over time to determine the rate of the enzymatic reaction.

Data Presentation

Table 1: Hypothetical Kinetic Data for a Reductase Enzyme with MNAH

| [Substrate] (µM) | Initial Rate (µM/s) | k_obs (s⁻¹) |

| 10 | 5.2 | 0.52 |

| 25 | 11.8 | 1.18 |

| 50 | 20.5 | 2.05 |

| 100 | 33.3 | 3.33 |

| 200 | 45.5 | 4.55 |

| 400 | 55.6 | 5.56 |

Table 2: Summary of Kinetic Parameters

| Parameter | Value | Unit |

| K_m | 125 | µM |

| V_max | 65 | µM/s |

| k_cat | 13 | s⁻¹ |

| k_cat/K_m | 1.04 x 10⁵ | M⁻¹s⁻¹ |

Experimental Protocols

1. Reagent Preparation

-

Enzyme Stock Solution: Prepare a concentrated stock solution of the reductase enzyme in a suitable buffer (e.g., 50 mM sodium phosphate, pH 7.4, containing 1 mM EDTA). The final concentration will depend on the specific activity of the enzyme but is typically in the low micromolar range for stopped-flow experiments.[5]

-

MNAH Stock Solution: Prepare a fresh stock solution of N-methyl-1,4-dihydronicotinamide in the same buffer as the enzyme. Due to its potential sensitivity to light and oxygen, MNAH solutions should be prepared immediately before use and kept on ice, protected from light.

-

Substrate Stock Solution: Prepare a stock solution of the enzyme's specific substrate (the molecule to be reduced by MNAH) in the same buffer.

2. Stopped-Flow Instrument Setup

A stopped-flow instrument rapidly mixes two solutions and monitors the reaction in an observation cell.[3][5]

-

Instrument: A commercial stopped-flow spectrometer (e.g., Applied Photophysics SX20 or similar) equipped with a UV-Vis absorbance detector is required.[6][7]

-

Syringes: Load one syringe with the enzyme solution and the other with a solution containing MNAH and the substrate. This configuration initiates the reaction upon mixing.

-

Wavelength: Set the observation wavelength to the absorbance maximum of MNAH (e.g., 355 nm) to monitor its consumption.

-

Temperature Control: Ensure the syringe and cell block are equilibrated to the desired reaction temperature (e.g., 25 °C).

-

Data Acquisition: Set the data acquisition parameters. For pre-steady-state kinetics, this typically involves collecting data over a short timescale (e.g., 1-10 seconds) with a high sampling rate.[6]

3. Experimental Procedure

-

Priming: Flush the instrument's flow lines with the buffer to remove any contaminants.[7]

-

Loading: Carefully load the reactant solutions into the drive syringes, ensuring no air bubbles are present.[5]

-

Mixing and Data Collection:

-

Initiate the stopped-flow experiment. The instrument will rapidly mix equal volumes of the enzyme solution and the MNAH/substrate solution.

-

The reaction is monitored by the decrease in absorbance at 355 nm as MNAH is oxidized to MNA⁺.

-

Record the absorbance change over time.

-

-

Controls:

-

Perform a control experiment by mixing the MNAH/substrate solution with buffer (no enzyme) to measure any non-enzymatic degradation of MNAH.

-

Perform another control by mixing the enzyme with MNAH in the absence of the substrate to check for any substrate-independent oxidation.

-

-

Data Analysis:

-

Subtract the appropriate control traces from the experimental data.

-

Fit the resulting kinetic traces to a suitable model (e.g., a single exponential decay) to obtain the observed rate constant (k_obs).

-

Plot the k_obs values against the substrate concentration and fit the data to the Michaelis-Menten equation to determine K_m and V_max.

-

Visualizations

Caption: Experimental workflow for stopped-flow kinetics.

Caption: Hypothetical enzymatic reaction pathway.

References

- 1. Investigate enzymatic mechanisms using stopped-flow [photophysics.com]

- 2. chem.tamu.edu [chem.tamu.edu]

- 3. Stopped-flow - Wikipedia [en.wikipedia.org]

- 4. The radical scavenging activity of 1-methyl-1,4-dihydronicotinamide: theoretical insights into the mechanism, kinetics and solvent effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Application of Stopped-flow Kinetics Methods to Investigate the Mechanism of Action of a DNA Repair Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 6. facilities.bioc.cam.ac.uk [facilities.bioc.cam.ac.uk]

- 7. m.youtube.com [m.youtube.com]

Application of N-methyl-1,4-dihydronicotinamide in studying the mechanism of NAD(P)H-dependent enzymes.

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

N-methyl-1,4-dihydronicotinamide (mNAH) is a synthetic analog of the reduced nicotinamide adenine dinucleotide (NADH) coenzyme. Its simplified structure, which retains the core dihydropyridine ring responsible for hydride transfer, makes it an invaluable tool for investigating the mechanisms of NAD(P)H-dependent enzymes.[1] By isolating the reactive moiety from the larger adenosine diphosphate ribose structure of NADH, mNAH allows for the focused study of the hydride transfer step and the electronic and steric factors influencing catalysis. These application notes provide an overview of the utility of mNAH, alongside detailed protocols for its use in enzymatic assays.

Key Applications

-

Mechanistic Elucidation of Hydride Transfer: mNAH serves as a powerful probe to study the kinetics and mechanism of the hydride transfer step in oxidoreductase-catalyzed reactions. Its reaction with flavin analogs, for example, has been shown to proceed via a pre-equilibrium complex, allowing for the dissection of binding and catalytic steps.[2][3]

-

Modeling Enzyme-Substrate Interactions: The simplified structure of mNAH facilitates computational modeling and quantitative structure-activity relationship (QSAR) studies. It allows researchers to probe the steric and electronic requirements of the coenzyme binding site without the complexities of the full NADH molecule.

-

Kinetic Isotope Effect Studies: Deuterated mNAH can be readily synthesized and used in kinetic isotope effect (KIE) studies to determine whether hydride transfer is the rate-limiting step of a reaction.

-

Screening for Enzyme Inhibitors and Modulators: As an NADH analog, mNAH can be used in high-throughput screening assays to identify compounds that compete with the natural coenzyme for binding to the active site or allosteric sites. For instance, mNAH has been shown to inhibit human serine racemase by binding to an allosteric site.[1]

-

Probing Stereospecificity: mNAH and its derivatives can be employed to investigate the stereochemistry of hydride transfer (pro-R vs. pro-S), providing insights into the architecture of the enzyme's active site.

Advantages of using mNAH

-

Simplified System: The absence of the adenosine diphosphate ribose moiety simplifies kinetic and spectroscopic analyses.

-

Cost-Effective: mNAH is generally less expensive than the natural NADH coenzyme, making it suitable for large-scale screening and routine assays.

-

Stability: In some contexts, mNAH and other synthetic nicotinamide cofactors can offer greater stability compared to their natural counterparts.

Quantitative Data Summary

The following tables summarize key quantitative data regarding the reactivity and enzymatic interactions of mNAH, with comparisons to NADH where available.

Table 1: Reaction Rate Constants of mNAH and NADH with Reactive Oxygen Species

| Reactant | Medium | Rate Constant (k, M⁻¹s⁻¹) | Reference |

| mNAH + HO• | Nonpolar | 1.69 x 10¹⁰ | [4] |

| mNAH + HO• | Aqueous | 2.77 x 10¹⁰ | [4] |

| mNAH + HOO• | Nonpolar | 2.00 x 10⁴ | [4] |

| mNAH + HOO• | Aqueous | 2.44 x 10⁶ | [4] |

| mNAH + HOO• | Aqueous (pH 5.6) | 3.84 x 10⁵ | [4][5] |

| NADH + HOO• | Aqueous | (1.8 ± 0.2) x 10⁵ | [4][5] |

Table 2: Kinetic Parameters of mNAH with Flavin Analogs

| Flavin Analog | Oxidation-Reduction Potential (mV) | Dissociation Constant (Kd, M) | First-Order Rate Constant (s⁻¹) | Reference |

| Various Analogs | Varies by up to 243 mV | 0.09 - 0.17 | Increases with potential | [3] |

Table 3: Inhibition of Human Serine Racemase by mNAH

| Enzyme | Inhibitor | IC₅₀ (µM) | Mechanism | Reference |

| Human Serine Racemase | mNAH | 177 | Allosteric Inhibition | [1] |

Experimental Protocols

Protocol 1: General Spectrophotometric Assay for an NAD(P)H-Dependent Dehydrogenase using mNAH

This protocol describes a general method for determining the kinetic parameters of a dehydrogenase using mNAH as the hydride donor. The example of alcohol dehydrogenase (ADH) is used.

Materials:

-

Purified alcohol dehydrogenase (e.g., from baker's yeast or horse liver)

-

N-methyl-1,4-dihydronicotinamide (mNAH)

-

Substrate (e.g., ethanol, acetaldehyde)

-

Reaction Buffer (e.g., 50 mM Tris-HCl, pH 8.8)

-

Spectrophotometer capable of measuring absorbance at 340 nm

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of mNAH in the reaction buffer. The concentration should be accurately determined by measuring its absorbance at 340 nm (ε = 6220 M⁻¹cm⁻¹).

-

Prepare a stock solution of the substrate (e.g., 1 M ethanol) in the reaction buffer.

-

Prepare a working solution of the enzyme in the reaction buffer. Keep the enzyme solution on ice.

-

-

Enzyme Assay:

-

Set the spectrophotometer to measure absorbance at 340 nm and maintain a constant temperature (e.g., 25°C or 30°C).

-

In a 1 mL cuvette, add the reaction buffer, the substrate at a fixed, saturating concentration, and varying concentrations of mNAH.

-

Initiate the reaction by adding a small, fixed amount of the enzyme solution to the cuvette.

-

Quickly mix the contents by inverting the cuvette and immediately start monitoring the decrease in absorbance at 340 nm over time (for substrate reduction) or the increase in absorbance (for substrate oxidation).

-

Record the absorbance at regular intervals (e.g., every 10 seconds) for 2-5 minutes.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance versus time plot, using the Beer-Lambert law (v₀ = ΔA / (ε * l) * Δt), where ε is the molar extinction coefficient of mNAH at 340 nm (6220 M⁻¹cm⁻¹), and l is the path length of the cuvette (1 cm).

-

Repeat the assay for a range of mNAH concentrations.

-

Plot the initial velocity (v₀) against the mNAH concentration ([mNAH]).

-

Determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax) by fitting the data to the Michaelis-Menten equation using non-linear regression software. Alternatively, use a Lineweaver-Burk plot (1/v₀ vs. 1/[mNAH]).

-

Protocol 2: Determining the Stereospecificity of Hydride Transfer using Deuterated mNAH and ¹H-NMR

This protocol outlines a method to determine whether an enzyme is pro-R or pro-S specific for the hydride transfer from the dihydronicotinamide ring.

Materials:

-

(4R)-[4-²H]-N-methyl-1,4-dihydronicotinamide or (4S)-[4-²H]-N-methyl-1,4-dihydronicotinamide (synthesis may be required)

-

The NAD(P)H-dependent enzyme of interest

-

Substrate for the reduction reaction

-

Reaction Buffer (deuterated, if necessary for NMR)

-

NMR spectrometer

-

Centrifugal filter devices for enzyme removal

Procedure:

-

Enzymatic Reaction:

-

In an NMR tube or a suitable reaction vessel, prepare a reaction mixture containing the deuterated mNAH analog, the substrate, and the enzyme in the appropriate buffer.

-

Incubate the reaction mixture to allow for the enzymatic conversion. The reaction progress can be monitored by UV-Vis spectroscopy.

-

-

Sample Preparation for NMR:

-

Once the reaction has reached a significant level of completion, terminate the reaction by removing the enzyme using a centrifugal filter device.

-

The filtrate, containing the oxidized mNAH (mNA⁺) and the reduced product, is then analyzed by ¹H-NMR.

-

-

¹H-NMR Analysis:

-

Acquire a ¹H-NMR spectrum of the reaction mixture.

-

Analyze the spectrum to determine the position of the deuterium label in the product.

-

By comparing the spectrum of the product with that of an authentic, non-deuterated standard, the stereochemistry of the hydride transfer can be deduced. For example, if the pro-R hydrogen was transferred from the deuterated mNAH, the resulting product will have the deuterium at a specific stereocenter.

-

Visualizations

Caption: Generalized mechanism of enzyme-catalyzed hydride transfer from mNAH.

Caption: Workflow for determining enzyme kinetic parameters using mNAH.

References

- 1. Determination of the hydride transfer stereospecificity of nicotinamide adenine dinucleotide linked oxidoreductases by proton magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification and Characterization of the Flavin:NADH Reductase (PrnF) Involved in a Novel Two-Component Arylamine Oxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. agilent.com [agilent.com]

- 4. bohr.winthrop.edu [bohr.winthrop.edu]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for the Asymmetric Synthesis of Chiral Compounds Utilizing N-methyl-1,4-dihydronicotinamide Derivatives as Reducing Agents

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of N-methyl-1,4-dihydronicotinamide and its derivatives as biomimetic reducing agents in the asymmetric synthesis of chiral compounds. This approach offers a valuable metal-free alternative for the stereoselective reduction of prochiral substrates, particularly activated ketones such as α-keto esters.

Introduction

N-methyl-1,4-dihydronicotinamide (MNAH) is a simplified analog of the biological reducing agent NADH. In the presence of a chiral catalyst or when incorporated into a chiral scaffold, MNAH and its derivatives can facilitate the enantioselective transfer of a hydride to a prochiral substrate, yielding a chiral product with high optical purity. This biomimetic approach is particularly effective for the synthesis of chiral alcohols, which are crucial building blocks in the pharmaceutical industry. The reactions are typically carried out under mild conditions and offer a high degree of stereocontrol, influenced by the nature of the chiral auxiliary and the reaction conditions.

Data Presentation

The following table summarizes the quantitative data for the asymmetric reduction of methyl benzoylformate using a chiral derivative of N-methyl-1,4-dihydronicotinamide.

| Substrate | Reducing Agent | Product | Chemical Yield (%) | Optical Yield (%)[1] |

| Methyl Benzoylformate | N-(R)-α-methylbenzyl-1-propyl-2-methyl-4-(R)-methyl-1,4-dihydronicotinamide | Methyl Mandelate | Quantitative | 97 |

| Methyl Benzoylformate | N-(R)-α-methylbenzyl-1-propyl-2-methyl-4-(S)-methyl-1,4-dihydronicotinamide | Methyl Mandelate | Quantitative | 97 |

Experimental Protocols

Protocol 1: Asymmetric Reduction of Methyl Benzoylformate with a Chiral N-methyl-1,4-dihydronicotinamide Derivative [1]

This protocol outlines the general procedure for the enantioselective reduction of an activated ketone using a chiral dihydronicotinamide derivative.

Materials:

-

N-(R)-α-methylbenzyl-1-propyl-2-methyl-4-(R)-methyl-1,4-dihydronicotinamide (or its 4-(S)-methyl isomer)

-

Methyl Benzoylformate

-

Anhydrous Acetonitrile

-

Magnesium Perchlorate (anhydrous)

-

Inert atmosphere (Nitrogen or Argon)

-

Standard glassware for organic synthesis

Procedure:

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the chiral N-methyl-1,4-dihydronicotinamide derivative (1.1 equivalents) and anhydrous magnesium perchlorate (1.1 equivalents) in anhydrous acetonitrile.

-

Substrate Addition: To the stirred solution, add methyl benzoylformate (1.0 equivalent) via syringe at room temperature.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.

-

Analysis: The chemical yield is determined by weighing the purified product. The optical yield (enantiomeric excess) is determined by chiral HPLC or by comparing the optical rotation of the product with the literature value for the pure enantiomer.

Visualizations

Logical Relationship of Asymmetric Reduction

References

Application Notes and Protocols for Determining the Concentration of N-methyl-1,4-dihydronicotinamide (MNADH) Solutions

Audience: Researchers, scientists, and drug development professionals.

Introduction:

N-methyl-1,4-dihydronicotinamide (MNADH) is a derivative of nicotinamide and serves as a potent radical scavenger and a biomimetic model for the essential coenzyme nicotinamide adenine dinucleotide (NADH).[1][2][3] Accurate determination of MNADH concentration is critical for reliable experimental outcomes in various research applications, including studies on redox biology, antioxidant activity, and enzyme kinetics.[1] These application notes provide detailed protocols for three common methods for determining the concentration of MNADH solutions: UV-Vis Spectrophotometry, High-Performance Liquid Chromatography (HPLC), and a generalized Enzymatic Assay.

Method 1: UV-Vis Spectrophotometry

This is the most direct and widely used method for determining the concentration of reduced nicotinamide cofactors. It relies on the strong absorbance of the dihydronicotinamide ring at 340 nm.[4][5][6] The oxidized form, MNAD+, does not have a significant absorbance at this wavelength.[5][6]

Quantitative Data Summary

| Parameter | Value | Reference |

| Maximum Absorbance Wavelength (λmax) | 340 nm | [4][5] |

| Molar Absorptivity (ε) at 340 nm | ~6,220 L·mol⁻¹·cm⁻¹ | [7] |

Note: The molar absorptivity of MNADH is assumed to be the same as NADH due to the identical chromophore (1,4-dihydronicotinamide ring). This value should be confirmed experimentally if high accuracy is required.

Experimental Protocol

-

Instrument Setup:

-

Turn on the UV-Vis spectrophotometer and allow the lamp to warm up for at least 15-20 minutes for stable readings.

-

Set the wavelength to 340 nm.

-

-

Blanking the Spectrophotometer:

-

Fill a clean quartz cuvette with the same buffer or solvent used to dissolve the MNADH.

-

Place the cuvette in the spectrophotometer and zero the absorbance (set to 0.000).

-

-

Sample Measurement:

-

Carefully prepare a dilution of the MNADH stock solution in the same buffer to ensure the absorbance reading falls within the linear range of the instrument (typically 0.1 - 1.0).

-

Rinse the cuvette with a small amount of the diluted MNADH solution before filling it.

-

Fill the cuvette with the diluted MNADH solution, ensuring there are no air bubbles.

-

Place the cuvette in the spectrophotometer and record the absorbance at 340 nm.

-

-

Concentration Calculation:

-

Use the Beer-Lambert Law to calculate the concentration: A = εcl Where:

-

A = Absorbance reading

-

ε = Molar absorptivity (6220 L·mol⁻¹·cm⁻¹)

-

c = Concentration (mol/L)

-

l = Path length of the cuvette (typically 1 cm)

-

-

Rearrange the formula to solve for concentration: c = A / (εl)

-

Remember to account for the dilution factor when calculating the concentration of the original stock solution.

-

Workflow Diagram

Caption: Workflow for MNADH concentration determination by UV-Vis spectrophotometry.

Method 2: High-Performance Liquid Chromatography (HPLC)

HPLC offers a more sensitive and specific method for determining the concentration of MNADH, especially in the presence of impurities that may also absorb at 340 nm. This protocol is a starting point and should be optimized for your specific instrument and sample matrix.[8][9]

Quantitative Data Summary (Hypothetical)

| Parameter | Value |

| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Isocratic: 20% Acetonitrile, 80% 50 mM Phosphate Buffer (pH 7.0) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 340 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | 3-5 minutes (highly dependent on exact conditions) |

Experimental Protocol

-

Standard Preparation:

-

Prepare a series of MNADH standards of known concentrations (e.g., 1, 5, 10, 25, 50 µM) in the mobile phase.

-

Use a highly pure, solid MNADH standard and a calibrated analytical balance for accuracy.

-

-

HPLC System Preparation:

-

Set up the HPLC system with the specified column and mobile phase.